molecular formula C6H6ClN3O B11915937 2-Chloro-6-methyl-pyrimidine-4-carboxylic acid amide

2-Chloro-6-methyl-pyrimidine-4-carboxylic acid amide

Cat. No.: B11915937
M. Wt: 171.58 g/mol
InChI Key: HXQFAQCFAGEWNN-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-pyrimidine-4-carboxylic acid amide is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methyl-pyrimidine-4-carboxylic acid amide typically involves the chlorination of 6-methyl-pyrimidine-4-carboxylic acid amide. This can be achieved using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methyl-pyrimidine-4-carboxylic acid amide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as ethanol or water.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or dimethylformamide.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Oxidation: Oxidized pyrimidine compounds.

    Reduction: Reduced pyrimidine derivatives.

    Coupling Reactions: Biaryl pyrimidine compounds.

Scientific Research Applications

2-Chloro-6-methyl-pyrimidine-4-carboxylic acid amide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methyl-pyrimidine-4-carboxylic acid amide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the pyrimidine ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methylpyrimidine-6-carboxylic acid
  • 2-Chloro-6-methylpyridine-4-carboxylic acid
  • 2-Chloro-4,6-dimethylpyrimidine

Uniqueness

2-Chloro-6-methyl-pyrimidine-4-carboxylic acid amide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the amide group at the 4-position and the chlorine atom at the 2-position allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C6H6ClN3O

Molecular Weight

171.58 g/mol

IUPAC Name

2-chloro-6-methylpyrimidine-4-carboxamide

InChI

InChI=1S/C6H6ClN3O/c1-3-2-4(5(8)11)10-6(7)9-3/h2H,1H3,(H2,8,11)

InChI Key

HXQFAQCFAGEWNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)Cl)C(=O)N

Origin of Product

United States

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